N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-18(20-12-11-14-7-3-1-4-8-14)19(25)21-13-16-22-17(23-26-16)15-9-5-2-6-10-15/h2,5-7,9-10H,1,3-4,8,11-13H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHJWYSUWCRNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexene ring: Starting with cyclohexanone, the cyclohexene ring is formed through a dehydration reaction.
Attachment of the ethyl chain: The ethyl chain is introduced via a Grignard reaction, where ethyl magnesium bromide reacts with the cyclohexene derivative.
Formation of the oxadiazole ring: The oxadiazole ring is synthesized through a cyclization reaction involving hydrazine and a carboxylic acid derivative.
Final coupling: The final step involves coupling the cyclohexene-ethyl derivative with the oxadiazole ring using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its bioactive effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Features
The compound shares structural similarities with several classes of molecules documented in the evidence, particularly those containing 1,2,4-oxadiazoles, triazoles, and substituted amides. Below is a comparative analysis:
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target compound’s carbonyl stretch (C=O) is expected near 1670–1680 cm⁻¹, consistent with oxadiazole-linked amides (e.g., 4aa : 1676 cm⁻¹) . The cyclohexene C=C stretch (~1600 cm⁻¹) would distinguish it from aromatic triazole derivatives (e.g., 6m : 1606 cm⁻¹) .
- NMR : The ethylenediamine backbone may produce distinct CH₂ signals (δ ~5.3–5.5 ppm) similar to triazole-acetamides (e.g., 6b : δ 5.38–5.48 ppm) .
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its cytotoxic properties and mechanisms of action based on available research.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 400.519 g/mol. The presence of the oxadiazole ring is significant, as compounds containing this moiety have been associated with various biological activities, including anticancer effects.
Cytotoxic Effects
A study evaluating the cytotoxic activity of derivatives containing the oxadiazole structure highlighted the importance of structural modifications in enhancing biological efficacy. Specifically, compounds derived from 1,3,4-oxadiazoles have demonstrated notable cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Table 1: Cytotoxic Activity of Oxadiazole Derivatives
| Compound | IC50 (μM) MCF-7 | IC50 (μM) HeLa |
|---|---|---|
| 3a | 87 ± 3.5 | 77 ± 3.3 |
| 3b | 86 ± 3.9 | 71 ± 3.6 |
| 3c | 92 ± 3.3 | 67 ± 4.1 |
| 3d | 73 ± 3 | 29 ± 2.9 |
| Paclitaxel | 5.25 - 11.03 | 7.76 |
The compound 3d , which features two phthalimide moieties alongside the oxadiazole structure, exhibited the highest cytotoxicity with an IC50 value of against HeLa cells, indicating a promising lead for further development in anticancer therapies .
The mechanism through which oxadiazole derivatives exert their cytotoxic effects often involves interference with cellular processes such as DNA replication and repair mechanisms. The lipophilic nature of these compounds allows them to penetrate cell membranes effectively, facilitating interactions with intracellular targets.
Study on Antitumor Activity
In a comprehensive study on novel bioactive compounds featuring oxadiazole structures, researchers synthesized several derivatives and assessed their antitumor activity against a panel of cancer cell lines. One compound demonstrated an IC50 value of approximately , showcasing significant potential for further exploration in cancer treatment .
Another investigation into hybrid compounds incorporating oxadiazole and phthalimide structures revealed that minor structural modifications could lead to substantial changes in biological activity, reinforcing the concept that chemical diversity is crucial for optimizing therapeutic efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
